3H-Spiro[1-benzofuran-2,4'-piperidine]
Overview
Description
“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H15NO . It is a pale yellow solid and has been shown to bind with low affinity to the melanocortin receptor and act as an agonist .
Molecular Structure Analysis
The InChI code for “3H-Spiro[1-benzofuran-2,4’-piperidine]” is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . The molecular weight is 189.26 .
Physical And Chemical Properties Analysis
“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a pale yellow solid . It has a molecular weight of 189.26 . No further physical and chemical properties are provided in the search results.
Scientific Research Applications
1. Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1
- Summary of Application: The compound has been used in the study of its inhibitory effects on the human peptidyl prolyl cis/trans isomerase Pin1 . This enzyme plays a crucial role in the regulation of cell division and is implicated in cancer and Alzheimer’s disease.
- Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been synthesized using one- and two-step protocols leading to tricyclic and tetracyclic benzofuranones . A four-step synthesis to spirocompound is also described .
- Results or Outcomes: The novel spirocyclic benzofuranones displayed modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .
2. Antibacterial Properties
- Summary of Application: The compound has been studied for its antibacterial properties . It has been found to be active against Gram-positive bacteria, but inactive against Gram-negative bacteria .
- Methods of Application: The compound was isolated from the cuticle of Heliotropium filifolium, a plant species native to Northern and Central Chile . The isolation process involved the use of specialized glands (trichomes) that populate the surface of the plant’s aerial structures .
- Results or Outcomes: The compound showed antibacterial activity, with lipophilicity being an important variable in its effectiveness .
3. Antimicrobial Agents
- Summary of Application: Benzofuran and its derivatives, including “3H-Spiro[1-benzofuran-2,4’-piperidine]”, have been found to be suitable structures for the development of antimicrobial agents . These compounds have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
- Methods of Application: The synthesis of these compounds involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .
- Results or Outcomes: A structure-activity relationship (SAR) study revealed that the piperidine moiety and 4-nitrophenylhydazone functions are essential for potential antimicrobial activity .
4. Chemical Synthesis
- Summary of Application: The compound “3H-Spiro[1-benzofuran-2,4’-piperidine]” has been synthesized using different routes . This compound has been used in various chemical reactions and syntheses .
- Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been made accessible by different routes . One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones . A four-step synthesis to spirocompound is also described .
- Results or Outcomes: The synthesis of this compound has been successful, and it has been used in various chemical reactions .
5. Antimycotic Drug
- Summary of Application: Benzofuran and its derivatives, including “3H-Spiro[1-benzofuran-2,4’-piperidine]”, have been found to be suitable structures for the development of antimycotic drugs . These compounds have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
- Methods of Application: The synthesis of these compounds involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .
- Results or Outcomes: A structure-activity relationship (SAR) study revealed that the piperidine moiety and 4-nitrophenylhydazone functions are essential for potential antimicrobial activity .
6. Chemical Synthesis
- Summary of Application: The compound “3H-Spiro[1-benzofuran-2,4’-piperidine]” has been synthesized using different routes . This compound has been used in various chemical reactions and syntheses .
- Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been made accessible by different routes . One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones . A four-step synthesis to spirocompound is also described .
- Results or Outcomes: The synthesis of this compound has been successful, and it has been used in various chemical reactions .
Safety And Hazards
The safety data sheet for “3H-Spiro[1-benzofuran-2,4’-piperidine]” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJNKQCKIECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508411 | |
Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Spiro[1-benzofuran-2,4'-piperidine] | |
CAS RN |
71916-73-9 | |
Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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